![molecular formula C12H13NO2 B14872736 1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one](/img/structure/B14872736.png)
1,3-Dihydrospiro[indene-2,2'-morpholin]-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one is a spiro compound characterized by a unique structure where an indene moiety is fused with a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one typically involves a multi-step process. One common method includes the reaction of indene derivatives with morpholine under specific conditions. For instance, the reaction can be catalyzed by acids or bases, and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-pyrrolidin]-5’-one
- 1,3-Dihydrospiro[indene-2,2’-piperidin]-5’-one
- 1,3-Dihydrospiro[indene-2,2’-thiazolidin]-5’-one
Uniqueness
1,3-Dihydrospiro[indene-2,2’-morpholin]-5’-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties .
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,6'-morpholine]-3'-one |
InChI |
InChI=1S/C12H13NO2/c14-11-7-15-12(8-13-11)5-9-3-1-2-4-10(9)6-12/h1-4H,5-8H2,(H,13,14) |
InChI Key |
CJCRDIXWLAFHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC13CNC(=O)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


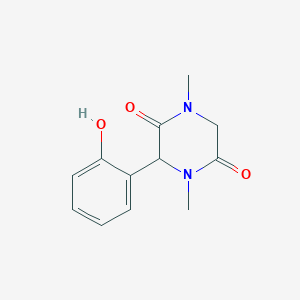
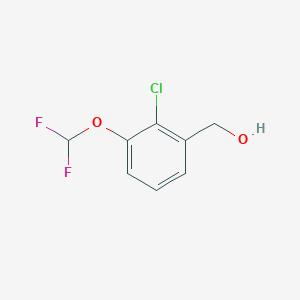
![1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)carbonyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14872684.png)

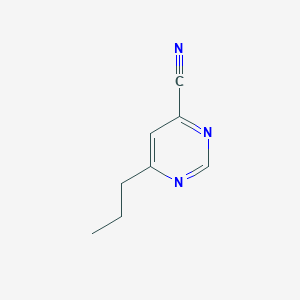
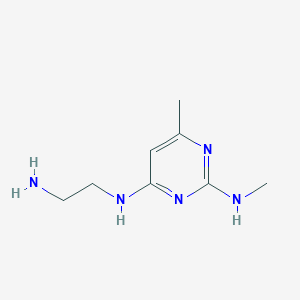
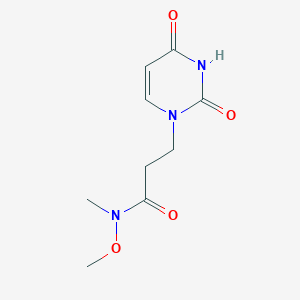
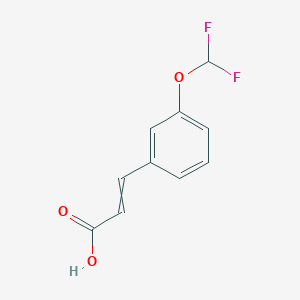
![(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B14872708.png)
![[3-(3-Fluoro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14872710.png)
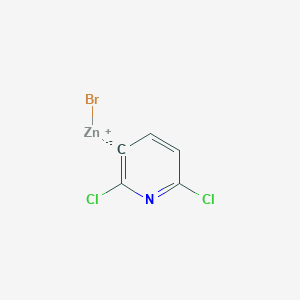
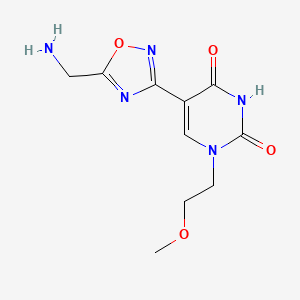
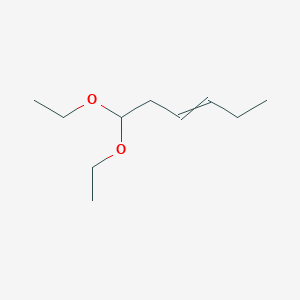
![Methyl 3-(benzo[d]thiazol-2-yl)-2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-8-carboxylate](/img/structure/B14872730.png)
